

spectroscopic comparison of ergotaminine and its isomers

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Compound of Interest

Compound Name: *Ergotaminine*

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A Spectroscopic Showdown: Ergotaminine and Its Isomers

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of **ergotaminine** and its primary isomer, ergotamine. The following sections detail experimental data and methodologies to facilitate a comprehensive understanding of their structural nuances through various analytical techniques.

Ergotaminine and ergotamine are stereoisomers, specifically C-8 epimers, of a prominent ergot alkaloid produced by fungi of the *Claviceps* genus.^{[1][2]} This subtle difference in stereochemistry at the C-8 position of the lysergic acid moiety leads to significant differences in their biological activity, with ergotamine being the pharmacologically active form and **ergotaminine** being largely inactive.^{[3][4]} The interconversion between these two epimers is possible, making their accurate differentiation and quantification crucial in pharmaceutical and toxicological analyses.^{[1][3]} This guide focuses on the comparative analysis of these isomers using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **ergotaminine** and ergotamine.

Table 1: Mass Spectrometry Data

Parameter	Ergotamine	Ergotaminine	Reference(s)
Molecular Formula	$C_{33}H_{35}N_5O_5$	$C_{33}H_{35}N_5O_5$	[5]
Molecular Weight	581.66 g/mol	581.66 g/mol	[5]
Monoisotopic Mass	581.2638 Da	581.2638 Da	[5]
Precursor Ion $[M+H]^+$ (m/z)	582.2711	582.2711	[5] [6]
Major Fragment Ions (m/z)	320.2, 268.1444, 223.123, 208.0757, 564.2605	320.2, 268.1, 223.1, 208.1, 564.3	[5] [6] [7]

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Atom Environment	Ergotamine (in DMSO-d ₆)	Ergotaminine (in CDCl ₃)	Reference(s)
C=O (Amide)	~170-175	Data not readily available in searched literature	[8]
Aromatic/Indole C	~110-140	Data not readily available in searched literature	[8]
Aliphatic C	~20-70	Data not readily available in searched literature	[8]
Note	A full, assigned spectrum is available in spectral databases.	A ¹³ C NMR spectrum is available on PubChem, but a detailed peak list with assignments is not provided in the searched literature.	[8][9]

Table 3: ¹H NMR Spectroscopic Data

Proton Environment	Ergotamine	Ergotaminine	Reference(s)
Aromatic/Indole H	~6.5-8.0 ppm	Conformational analyses confirm distinct spectra from ergotamine, but a detailed list of chemical shifts is not readily available in the searched literature.	[2][10]
Aliphatic H	~1.0-5.0 ppm	[2][10]	
Note	Detailed spectra are available in databases like SpectraBase.	[9]	

Table 4: UV-Vis and IR Spectroscopic Data

Spectroscopic Technique	Ergotamine	Ergotaminine	Reference(s)
UV-Vis (λ_{max} in Methanol)	318 nm	Data not readily available in searched literature	
FTIR (ATR, cm^{-1})	A complex spectrum with characteristic bands for N-H, C-H, C=O, and C-N vibrations is available on SpectraBase.	A direct comparative spectrum or list of characteristic bands is not readily available in the searched literature.	[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Mass Spectrometry (LC-MS/MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-Exactive Orbitrap).
- Sample Preparation: Samples containing ergot alkaloids are typically extracted from their matrix (e.g., cereal grains, pharmaceutical formulations) using a mixture of acetonitrile and an aqueous buffer. The extract is then purified using solid-phase extraction (SPE) or a QuEChERS-based method.[7]
- Chromatographic Separation: Separation of ergotamine and **ergotaminine** is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like ammonium carbonate or formic acid to improve peak shape and ionization.[7]
- Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in selected reaction monitoring (SRM) mode for quantitative analysis, monitoring the transition from the precursor ion ($[M+H]^+$) to specific product ions. For qualitative analysis and structural confirmation, full scan and product ion scan modes are used.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
- 1H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, for transmission IR, the sample can be prepared as a KBr pellet.[\[11\]](#)
- Data Acquisition: The IR spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm^{-1}). The data is presented as a plot of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: A solution of the analyte is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration.
- Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

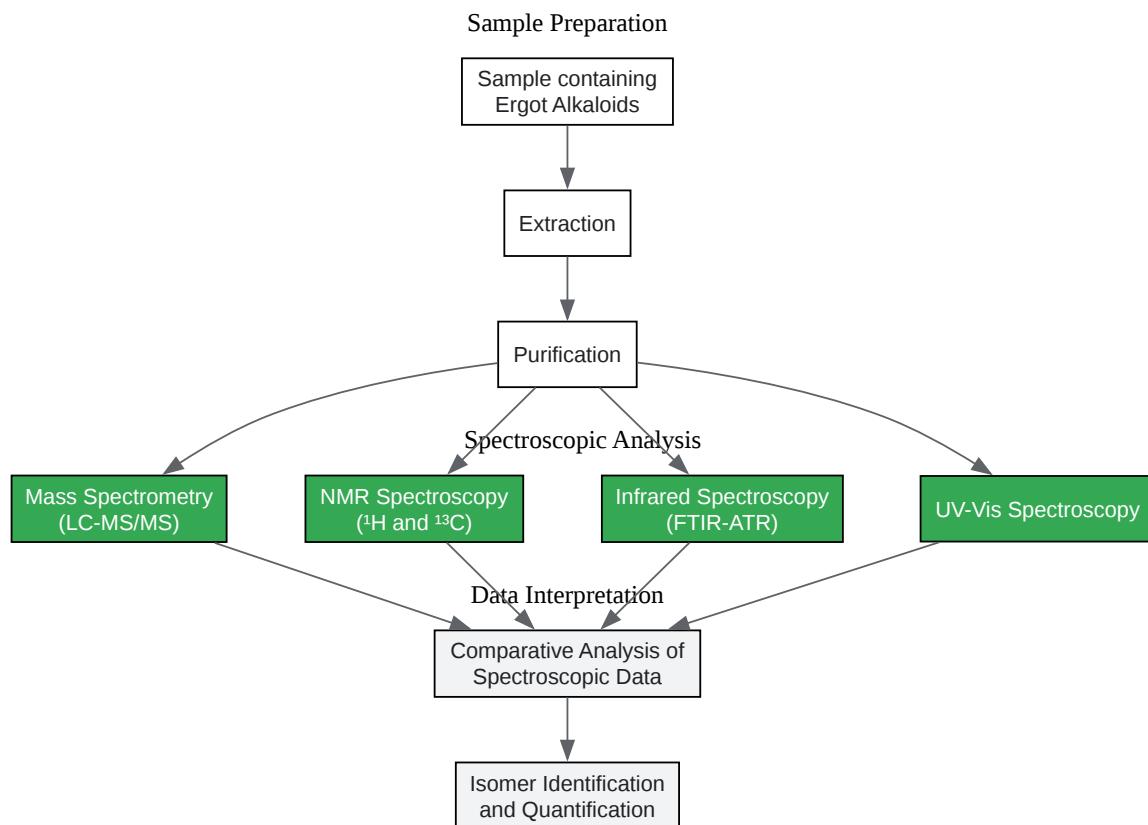
Visualizing the Isomeric Relationship and Analytical Workflow

The following diagrams, created using the DOT language, illustrate the key relationships and processes described in this guide.



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Caption: Isomeric relationship between ergotamine and **ergotaminine**.



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Caption: Workflow for comparative spectroscopic analysis.

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